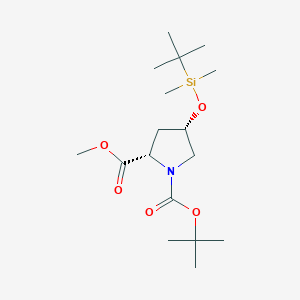
3-(isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isopentylsulfonyl)-4,6-dimethyl-2(1H)-pyridinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as IDS or IDSMP and is known for its unique chemical properties that make it an ideal candidate for use in scientific research.
Wirkmechanismus
IDS works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting the activity of these enzymes, IDS can prevent the growth and proliferation of cancer cells, as well as the development of various other diseases.
Biochemical and Physiological Effects:
IDS has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit protein kinases, IDS has also been shown to have anti-inflammatory and antioxidant properties. These properties make it an ideal candidate for use in the treatment of various inflammatory diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
IDS has several advantages when it comes to its use in lab experiments. Its unique chemical properties make it an ideal candidate for use in a wide range of studies, and its ability to inhibit protein kinases makes it an essential tool in cancer research. However, IDS also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of IDS in scientific research. One potential application is in the development of new cancer therapies that target protein kinases. IDS could also be used in the study of various other diseases and conditions, such as Alzheimer's and Parkinson's. Additionally, further research is needed to explore the full range of biochemical and physiological effects of IDS and its potential applications in various fields.
Synthesemethoden
IDS is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-methyl-2-pyridinone with isopentylsulfonyl chloride to form 3-(isopentylsulfonyl)-4-methyl-2(1H)-pyridinone. This compound is then treated with sodium methoxide to yield IDS.
Wissenschaftliche Forschungsanwendungen
IDS has been extensively used in scientific research due to its ability to inhibit the activity of protein kinases. This property makes it an ideal candidate for use in cancer research, as protein kinases play a crucial role in the development and progression of cancer cells. IDS has also been used in the study of various other diseases such as Alzheimer's, Parkinson's, and diabetes.
Eigenschaften
IUPAC Name |
4,6-dimethyl-3-(3-methylbutylsulfonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)5-6-17(15,16)11-9(3)7-10(4)13-12(11)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFTYQHDZOCEER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)CCC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![2-Cyclopropyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2410011.png)

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)


![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)
